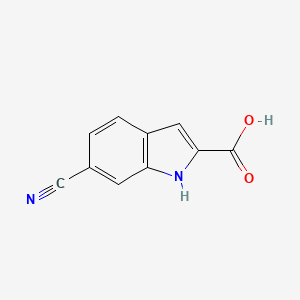

6-cyano-1H-indole-2-carboxylic Acid

CAS No.: 85864-09-1

Cat. No.: VC3796000

Molecular Formula: C10H6N2O2

Molecular Weight: 186.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85864-09-1 |

|---|---|

| Molecular Formula | C10H6N2O2 |

| Molecular Weight | 186.17 g/mol |

| IUPAC Name | 6-cyano-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H6N2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12H,(H,13,14) |

| Standard InChI Key | DZAGFMALIIXWPO-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C#N)NC(=C2)C(=O)O |

| Canonical SMILES | C1=CC2=C(C=C1C#N)NC(=C2)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s indole scaffold consists of a bicyclic structure with a pyrrole ring fused to a benzene ring. The 6-position cyano (–C≡N) and 2-position carboxylic acid (–COOH) groups introduce electronic asymmetry, influencing its reactivity and intermolecular interactions. X-ray crystallography of analogous indole derivatives reveals planar geometry, with the carboxylic acid facilitating hydrogen bonding and metal coordination .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 85864-09-1 |

| Molecular Formula | C₁₀H₆N₂O₂ |

| Molecular Weight | 186.17 g/mol |

| IUPAC Name | 6-Cyano-1H-indole-2-carboxylic acid |

| SMILES | C1=CC2=C(C=C1C#N)NC(=C2)C(=O)O |

| Topological Polar Surface Area | 86.6 Ų |

Spectroscopic Characteristics

Fourier-transform infrared (FTIR) spectra of 6-cyano-1H-indole-2-carboxylic acid show distinct absorption bands:

-

C≡N stretch: ~2200 cm⁻¹ (sharp, medium intensity)

-

COOH stretch: 2500–3000 cm⁻¹ (broad O–H) and 1700 cm⁻¹ (C=O)

Nuclear magnetic resonance (¹H NMR, DMSO-d₆) data includes:

Synthesis and Chemical Modification

Fischer Indole Synthesis

A modified Fischer indole synthesis is employed using 4-aminosalicylic acid derivatives. Cyclization of phenylhydrazines with ketones under acidic conditions yields the indole core, followed by cyanation via palladium-catalyzed reactions . For example, Leimgruber–Batcho conditions using nitro precursors achieve 65–70% yields for intermediates .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H₂SO₄, 100°C, 12 h | 68% |

| Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C | 72% |

| Ester Hydrolysis | KOH, EtOH/H₂O, reflux | 85% |

Post-Functionalization

The carboxylic acid at C2 serves as a handle for derivatization:

-

Amide formation: EDAC/HOBt coupling with amines yields prodrug candidates .

-

Esterification: Treatment with ethyl chloroformate produces ethyl 6-cyano-1H-indole-2-carboxylate, a precursor for fluorescent tags.

Stability and Reactivity

The compound decomposes above 240°C, with aqueous stability pH-dependent (stable at pH 4–6). The electron-withdrawing cyano group deactivates the indole ring toward electrophilic substitution, directing reactions to the 4- and 5-positions.

Pharmacological Applications

Antiviral Agents

6-Cyano-1H-indole-2-carboxylic acid derivatives inhibit HIV-1 integrase by chelating Mg²⁺ ions in the enzyme’s active site. Docking studies (PDB ID: 6PUY) show the carboxylic acid and indole nitrogen coordinate Mg²⁺, while the cyano group enhances π-stacking with viral DNA . Compound 17a, a brominated analogue, exhibits an IC₅₀ of 3.11 μM in strand transfer assays .

Table 3: Selected Bioactivity Data

| Derivative | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 17a (6-Br analogue) | HIV-1 integrase | 3.11 μM |

| 6-Cyanoindole-2-amide | NMDA receptor | 42 nM (Ki) |

Neurological Therapeutics

The indole scaffold mimics neurotransmitter structures, enabling blood-brain barrier penetration. Derivatives act as NMDA receptor antagonists (Ki = 42 nM) and MAO-B inhibitors, showing potential in Parkinson’s and Alzheimer’s models .

Material Science and Industrial Applications

Fluorescent Probes

Methyl carboxylate esters of 6-cyanoindole exhibit blue fluorescence (λₑₘ = 450 nm) with quantum yields up to 0.083. These properties are exploited in pH-sensitive sensors and cellular tracking dyes .

Polymer Additives

Incorporating 6-cyano-1H-indole-2-carboxylic acid into polyamides improves thermal stability (Tₘ increased by 28°C) and UV resistance, attributed to the cyano group’s electron-deficient character .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume